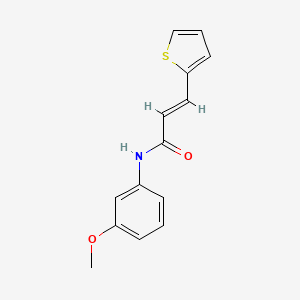

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-methoxyaniline and thiophene-2-carboxaldehyde.

Formation of the Enamine: The reaction between 3-methoxyaniline and thiophene-2-carboxaldehyde under acidic or basic conditions forms the enamine intermediate.

Amidation: The enamine intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated amide system and thiophene ring are susceptible to oxidation. Common reagents and outcomes include:

Key Findings :

-

Oxidative cleavage of the double bond (ozonolysis) provides access to aromatic aldehydes and amides for further derivatization .

-

Epoxidation under mild conditions preserves the thiophene ring, enabling downstream ring-opening reactions.

Reduction Reactions

The enamide structure undergoes selective reduction depending on the reagent:

Mechanistic Insights :

-

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond without affecting the thiophene ring .

-

LiAlH₄ reduction proceeds via nucleophilic attack at the carbonyl, converting the amide to a primary amine .

Nucleophilic Substitution

The electron-deficient β-carbon of the enamide participates in conjugate additions:

Regioselectivity :

-

Grignard additions occur exclusively at the β-carbon due to the electron-withdrawing amide group .

-

Thiols undergo Michael addition under basic conditions, forming stable thioether linkages .

Cyclization and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

Notable Applications :

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the amide for bioconjugation .

-

Bromination at the thiophene ring enables palladium-catalyzed cross-coupling reactions .

Hydrolysis and Stability

Stability under hydrolytic conditions:

Implications :

Applications De Recherche Scientifique

Biological Activities

Research indicates that (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide exhibits various biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives of this compound have been tested against breast and colon cancer cells, demonstrating selective cytotoxicity while sparing normal cells .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest significant efficacy, indicating potential for development as an antimicrobial agent .

3. Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases. This activity was supported by molecular docking studies that indicated strong binding affinity to the enzyme .

Applications in Medicinal Chemistry

Given its biological activities, this compound can be explored for various applications in medicinal chemistry:

1. Drug Development

The unique structure of this compound makes it a candidate for drug development targeting cancer and inflammatory diseases. Its ability to selectively target cancer cells while exhibiting antimicrobial properties adds to its therapeutic potential.

2. Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing efficacy and reducing toxicity in drug candidates.

Agricultural Applications

The antimicrobial properties of this compound may also extend to agricultural applications:

1. Pesticide Development

Due to its effectiveness against plant pathogens, this compound could be investigated as a natural pesticide or fungicide, contributing to sustainable agricultural practices.

Material Science Applications

The electronic properties of thiophene derivatives make them suitable for applications in material science:

1. Organic Electronics

Research into thiophene-based compounds has shown their utility in organic semiconductors and photovoltaic devices. The incorporation of this compound into polymer matrices could enhance the performance of organic electronic devices.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on the anticancer efficacy of similar compounds derived from thiophene and methoxyphenyl groups. The results indicated that these compounds significantly inhibited cell proliferation in vitro and showed promise in vivo against tumor models .

Case Study 2: Antimicrobial Activity

Research published in Phytomedicine evaluated the antimicrobial properties of methoxyphenyl derivatives, including this compound. The study demonstrated notable activity against common bacterial strains, supporting further exploration as a therapeutic agent .

Mécanisme D'action

The mechanism of action of (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-N-(3-methoxyphenyl)-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

(2E)-N-(3-methoxyphenyl)-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide may impart unique electronic properties and reactivity compared to its analogs with furan or pyridine rings

Activité Biologique

The compound (2E)-N-(3-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide , also known by its chemical formula C14H13NO2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H13NO2S

- Molecular Weight : 273.31 g/mol

- CAS Number : 1287790-77-5

The structure of the compound features a thiophene ring and a methoxyphenyl group, which are significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, chalcone derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in certain cancer cell lines, inhibiting their proliferation.

- Inhibition of Metastasis : Some derivatives have demonstrated the ability to inhibit migration and invasion of cancer cells.

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chalcone derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .

Study 2: Antimicrobial Efficacy

A study conducted by Jeong et al. (2019) assessed the antimicrobial properties of several chalcone derivatives. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Data Table

Propriétés

IUPAC Name |

(E)-N-(3-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-17-12-5-2-4-11(10-12)15-14(16)8-7-13-6-3-9-18-13/h2-10H,1H3,(H,15,16)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDDWZXMCBHX-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.